1-Oxa-9-azaspiro[5.5]undecan-4-amine
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Description
1-Oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features. The spirocyclic scaffold combines the flexibility characteristic of aliphatic compounds with a limited number of degrees of freedom, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-9-azaspiro[5.5]undecan-4-amine typically involves the Prins cyclization reaction. For example, Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol can be obtained using this method .
Industrial Production Methods: Industrial production methods for 1-oxa-9-azaspiro[5.5]undecan-
Biological Activity
1-Oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure that integrates a nitrogen-containing ring and an oxacycle, contributing to its distinct binding properties and biological activity. The molecular formula is C10H18N2O, with a molecular weight of approximately 182.26 g/mol.
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : The compound acts as an inhibitor of sEH, an enzyme involved in various physiological processes, including inflammation and pain modulation. By inhibiting sEH, the compound may reduce inflammatory responses and modulate pain pathways .
- Antimicrobial Activity : Compounds similar to this compound have shown antibacterial properties against specific strains of bacteria, indicating potential applications in antimicrobial therapies .
Biological Activity Overview
Case Studies
Several studies have investigated the biological activity of derivatives related to this compound:
- Study on Antimicrobial Properties :
- sEH Inhibitor Research :
-
Tuberculosis Treatment Potential :
- A derivative was evaluated for its ability to inhibit MmpL3 in Mycobacterium tuberculosis, showcasing significant efficacy against both antibiotic-sensitive and resistant strains . This positions the compound as a promising candidate for new antituberculosis therapies.
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-1-6-12-9(7-8)2-4-11-5-3-9/h8,11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOXBLRNJGVBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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